Product packaging for 1-Methylisoquinoline-6-carbonitrile(Cat. No.:)

1-Methylisoquinoline-6-carbonitrile

Cat. No.: B11916769
M. Wt: 168.19 g/mol
InChI Key: NZKQIWSNMRQOAA-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-6-carbonitrile is a valuable nitrogen-containing heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. Isoquinoline derivatives are of significant scientific interest due to their wide range of biological activities, which include antitumor, antibacterial, and antiviral properties . The carbonitrile functional group at the 6-position makes this compound a particularly useful precursor for the synthesis of more complex molecules, facilitating further chemical modifications to create targeted compound libraries for biological screening . As a key intermediate, it can be utilized in the development of novel pharmacologically active compounds, including potential inhibitors of various enzymatic pathways . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as it may be classified as an irritant based on the hazard profile of similar isoquinoline compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B11916769 1-Methylisoquinoline-6-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylisoquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-11-3-2-9(7-12)6-10(11)4-5-13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKQIWSNMRQOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidating the Reaction Chemistry of 1 Methylisoquinoline 6 Carbonitrile

Reactivity Profile of the Nitrile Functionality

The cyano group (C≡N) in 1-methylisoquinoline-6-carbonitrile is a versatile functional group that undergoes a variety of reactions. Its strong polarization, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. openstax.org

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group readily reacts with nucleophiles. openstax.org This initial addition leads to the formation of an sp2-hybridized imine anion. openstax.org

One of the most significant reactions is the addition of organometallic reagents, such as Grignard and organolithium reagents. This reaction proceeds via nucleophilic addition to the carbon-nitrogen triple bond, forming an iminium intermediate which, upon hydrolysis, yields a ketone. openstax.orgchemistrysteps.com This method provides a valuable route for the synthesis of ketones. libretexts.org

Hydride reagents, like lithium aluminum hydride (LiAlH₄), also add to the nitrile group. The initial nucleophilic addition of a hydride ion forms an imine anion, which can then undergo a second hydride addition. openstax.orglibretexts.org

Water can also act as a nucleophile, particularly under acidic or basic conditions. In acidic solutions, the nitrogen atom is protonated, increasing the electrophilicity of the carbon and facilitating the attack of water. chemistrysteps.comlibretexts.org Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion can add directly to the nitrile. libretexts.org

Nucleophile Intermediate Final Product
Grignard/Organolithium ReagentIminium saltKetone
Hydride (e.g., LiAlH₄)Imine anion, dianionPrimary amine
Water (acid-catalyzed)Protonated nitrile, imidic acidAmide, Carboxylic acid
Water (base-catalyzed)Imidic acidAmide, Carboxylate salt

Transformations of the Nitrile Group

The nitrile functionality can be transformed into several other important functional groups.

Hydrolysis: One of the most common transformations is hydrolysis to a carboxylic acid. openstax.org This can be achieved under either acidic or basic conditions and typically proceeds through an amide intermediate. chemistrysteps.comlibretexts.org In acidic hydrolysis, the final products are the carboxylic acid and ammonia. ebsco.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgebsco.com This reaction is a valuable synthetic method for introducing a -CH₂-NH₂ group. ebsco.com The use of a milder reducing agent, such as DIBAL-H, can lead to the formation of an aldehyde. libretexts.org

Reagent Conditions Product
H₃O⁺, heatAcidicCarboxylic acid
OH⁻, H₂O, heatBasicCarboxylate salt
1. LiAlH₄, 2. H₂OReductionPrimary amine
1. DIBAL-H, -78°C, 2. H₂OReductionAldehyde

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, leading to the formation of heterocyclic compounds. researchgate.netnih.gov A notable example is the [3+2] cycloaddition with nitrile oxides, which can form isoxazolines. mdpi.commdpi.com These reactions can be influenced by substituents and the presence of Lewis acids. nih.gov For instance, electron-withdrawing substituents on the nitrile can make the cycloaddition more favorable. nih.gov The regioselectivity of these reactions, leading to different isomers, is influenced by both steric and electronic factors. rsc.org

Reactivity of the Isoquinoline (B145761) Heterocycle and Methyl Substituent

The isoquinoline ring system and the methyl group at the C-1 position also exhibit distinct reactivity patterns.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline ring is an aromatic system and can undergo electrophilic aromatic substitution (S_EAr). wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a positively charged intermediate called an arenium ion. wikipedia.org The position of substitution on the isoquinoline ring is influenced by the directing effects of the existing substituents. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles.

The isoquinoline core can also undergo nucleophilic aromatic substitution (S_NAr), particularly when activated by electron-withdrawing groups. nih.gov In S_NAr reactions, a nucleophile replaces a leaving group on the aromatic ring. nih.gov The presence of the nitrile group, an electron-withdrawing group, can influence the regioselectivity of such reactions.

Reactions at the C-1 Methyl Group: Deprotonation and Condensation Reactions

The methyl group at the C-1 position of the isoquinoline ring is activated by the adjacent nitrogen atom, making its protons acidic. This allows for deprotonation by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in various reactions, including condensation reactions. masterorganicchemistry.com For example, it can react with esters in a Claisen-type condensation to form β-keto esters. masterorganicchemistry.com The formation of five- or six-membered rings through intramolecular versions of this reaction is also possible. masterorganicchemistry.com

Annulation and Fused Heterocycle Formation from 1-Methylisoquinoline (B155361) Derivatives

Pyridinoisoquinolines and Pyrroloisoquinolines

The synthesis of fused pyridino and pyrrolo rings onto the isoquinoline core represents a significant area of research, leading to the formation of benzoquinolizine and pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, respectively.

Pyridinoisoquinolines: One direct method to construct a fused pyridine (B92270) ring involves the reaction of 1-methylisoquinoline with α,β-unsaturated nitriles. For instance, 1-methylisoquinoline reacts with arylidinemalononitriles in the presence of a base like piperidine. The reaction proceeds via an initial Michael addition of the activated methyl group to the electron-deficient alkene, followed by cyclization and subsequent elimination to afford the pyridinoisoquinoline (benzo[a]quinolizine) derivatives researchgate.net.

Pyrroloisoquinolines: The construction of the pyrrolo[2,1-a]isoquinoline system is of significant interest due to its presence in numerous bioactive natural products. rsc.org A common strategy involves the reaction of 1-methyl-3,4-dihydroisoquinoline (B1216472) derivatives with activated alkynes. For example, the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of a tricyclic pyrrolo[2,1-a]isoquinoline product mdpi.com. Multicomponent reactions have also been developed, for instance, a three-component reaction of 1-aroyl dihydroisoquinolines, activated alkynes, and alcohols provides a route to these fused systems rsc.org.

Table 1: Synthesis of Pyridinoisoquinoline and Pyrroloisoquinoline Derivatives

Starting Material Reagent(s) Product Type Reference(s)
1-Methylisoquinoline Arylidinemalononitrile, Piperidine Pyridinoisoquinoline researchgate.net
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Dimethyl acetylenedicarboxylate (DMAD) Pyrrolo[2,1-a]isoquinoline mdpi.com
1-Aroyl dihydroisoquinolines Activated Alkyne, Alcohol Pyrrolo[2,1-a]isoquinoline rsc.org
Triazoloisoquinoline and Thiadiazolyl Isoquinoline Derivatives

The versatile reactivity of 1-methylisoquinoline also allows for its use in the synthesis of fused five-membered heterocycles containing nitrogen and sulfur, such as triazoles and thiadiazoles.

Triazoloisoquinolines: The scirp.orgscirp.orgacs.orgtriazolo[3,4-a]isoquinoline ring system can be synthesized directly from 1-methylisoquinoline. A notable method involves the reaction of 1-methylisoquinoline with hydrazonoyl halides. scirp.orgscirp.orgresearchgate.net This reaction, which can be facilitated by microwave irradiation in the presence of a catalyst like chitosan, proceeds via a cycloaddition pathway to yield the fused triazoloisoquinoline structure. scirp.orgscirp.orgresearchgate.net These products can be further functionalized; for example, reaction with dimethylformamide-dimethylacetal (DMF-DMA) yields enaminones, which are themselves versatile intermediates for creating more complex derivatives like pyrazolyl-substituted triazoloisoquinolines. scirp.orgresearchgate.net

Thiadiazolyl Isoquinoline Derivatives: The synthesis of isoquinolines bearing a thiadiazole moiety can also be achieved starting from 1-methylisoquinoline. The synthetic route involves a two-step process. First, 1-methylisoquinoline is reacted with an arylisothiocyanate to produce an intermediate N-aryl-2-(isoquinolin-1-yl)ethanethioamide (a thioanilide). This thioanilide is then subjected to a cyclocondensation reaction with hydrazonoyl halides to furnish the final rsc.orgscirp.orgacs.orgthiadiazolyl isoquinoline derivatives. scirp.orgscirp.orgresearchgate.netresearchgate.net

Table 2: Synthesis of Fused Triazolo- and Thiadiazolyl- Isoquinolines

Starting Material Reagent(s) Product Type Reference(s)
1-Methylisoquinoline Hydrazonoyl Halides, Chitosan, Microwave scirp.orgscirp.orgacs.orgTriazolo[3,4-a]isoquinoline scirp.orgscirp.orgresearchgate.net

Rearrangement Reactions Relevant to Isoquinoline Derivatives

The isoquinoline ring system and its derivatives can undergo several types of rearrangement reactions, often initiated by chemical transformation of the nitrogen atom or by specific reaction conditions that promote skeletal reorganization.

A significant rearrangement reaction involves isoquinoline-N-oxides. The treatment of N-oxides of various substituted isoquinolines can lead to the formation of different products depending on the reaction conditions and the nature of the substituents. For example, these rearrangements can result in the formation of isocarbostyril (isoquinolin-1(2H)-one) derivatives acs.orgacs.org. The reaction often proceeds through intermediates that involve cleavage and reformation of bonds within the heterocyclic structure.

Another relevant transformation is the Chichibabin reaction, which, while primarily an amination reaction, can proceed through a mechanism involving ring opening and closing, constituting a form of rearrangement. When isoquinoline is treated with potassium amide in liquid ammonia, 1-aminoisoquinoline (B73089) is formed. The mechanism involves the addition of the amide nucleophile, followed by a ring-opening and re-closing sequence where the original ring nitrogen is extruded as an amino substituent youtube.com.

1 Methylisoquinoline 6 Carbonitrile As a Key Organic Building Block

Strategic Utility in the Construction of Complex Organic Molecules

The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. rsc.org 1-Methylisoquinoline-6-carbonitrile serves as a valuable starting material for the elaboration of this core, allowing for the introduction of diverse functionalities. The nitrile group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and ketones, providing access to a broad range of derivatives.

The methyl group at the C1 position is also of synthetic importance. It can be functionalized through various reactions, including condensation with aldehydes to form styryl derivatives. arsdcollege.ac.in This reactivity allows for the extension of the molecular framework and the introduction of additional points of diversity. The strategic placement of these functional groups on the isoquinoline ring system makes this compound a powerful tool for the synthesis of complex target molecules.

The construction of complex organic molecules often relies on the use of versatile building blocks that can be readily modified and incorporated into larger structures. nih.govresearchgate.net this compound fits this description well, as its constituent parts can be independently manipulated to achieve the desired molecular complexity. For instance, the isoquinoline nitrogen can be quaternized, which enhances the electrophilicity of the ring system and facilitates nucleophilic attack. youtube.com This, combined with the reactivity of the nitrile and methyl groups, provides a multitude of synthetic handles for the construction of intricate molecular architectures.

Precursor Role in Diverse Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems. The nitrile group is a key functional handle that can participate in cyclization reactions to form new rings. For example, condensation reactions involving the nitrile group can lead to the formation of fused heterocyclic systems, such as pyrimidines and pyridines. researchgate.net

The isoquinoline ring itself can undergo transformations to generate different heterocyclic structures. For instance, ring expansion reactions can be employed to convert the isoquinoline core into larger ring systems. arsdcollege.ac.in Conversely, cleavage of the isoquinoline ring can provide access to acyclic or alternative heterocyclic scaffolds. The ability to manipulate both the nitrile group and the isoquinoline core makes this compound a versatile starting material for the synthesis of a diverse range of heterocyclic compounds.

The synthesis of diverse heterocycles is a major focus of organic chemistry, as these structures are found in a vast number of biologically active molecules. rsc.org The use of readily available and versatile precursors is crucial for the efficient construction of these complex molecules. This compound, with its multiple reactive sites, serves as an excellent starting point for the synthesis of a wide variety of heterocyclic systems, contributing to the development of new therapeutic agents and other functional materials.

Application in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govthieme.deorganic-chemistry.org These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. nih.gov this compound has the potential to be a valuable component in MCRs, given its combination of a nucleophilic nitrogen atom and an electrophilic nitrile group.

While specific examples of MCRs involving this compound are not extensively documented in the provided search results, the general principles of MCRs suggest its potential utility. For instance, the isoquinoline nitrogen could act as the amine component in well-known MCRs such as the Ugi or Passerini reactions. researchgate.netthieme.de The nitrile group could also participate in MCRs, for example, by acting as a precursor to an imine that could then undergo further reaction.

The development of new MCRs is an active area of research, and the exploration of novel building blocks is crucial for expanding the scope of these powerful transformations. scispace.com The unique combination of functional groups in this compound makes it an intriguing candidate for the design of new MCRs, which could provide rapid access to novel and complex heterocyclic scaffolds. The application of MCRs in drug discovery is particularly valuable, as it allows for the efficient synthesis of large libraries of compounds for biological screening. nih.govnih.gov

Exploration as a Chiral Building Block

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the different enantiomers of a chiral drug can have vastly different pharmacological activities. enamine.net Chiral building blocks are essential tools for the synthesis of single-enantiomer drugs. enamine.net this compound itself is not chiral, but it can be used as a starting material for the synthesis of chiral derivatives.

The introduction of chirality can be achieved through various methods. For example, asymmetric reduction of the isoquinoline ring can lead to the formation of chiral tetrahydroisoquinolines. nih.gov The methyl group at the C1 position can also be a site for the introduction of chirality. For instance, asymmetric synthesis could be used to introduce a chiral substituent at this position.

Advanced Theoretical and Computational Investigations of 1 Methylisoquinoline 6 Carbonitrile

Quantum Chemical Methodologies for Electronic Structure Determination

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These calculations can determine molecular geometry, orbital energies, and charge distributions with high accuracy.

Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its excellent balance of accuracy and computational cost. nih.govnih.gov DFT calculations are used to optimize the molecular geometry of 1-methylisoquinoline-6-carbonitrile, predicting key structural parameters. Functionals such as B3LYP combined with basis sets like 6-311+G** are commonly employed for isoquinoline (B145761) and its derivatives to achieve reliable results. researchgate.netnih.gov

These calculations yield the optimized structure and provide critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net For the parent isoquinoline molecule, the HOMO-LUMO gap has been calculated at 3.78 eV, indicating significant stability. researchgate.net Analysis of the molecular electrostatic potential (MEP) map, also derived from DFT, helps identify electron-rich and electron-poor regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (B3LYP/6-311+G ))** Note: This data is illustrative, based on typical values for similar isoquinoline structures.

ParameterValue
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.42
C-N (ring)1.32 - 1.37
C-C (methyl)1.51
C-C (nitrile)1.45
C≡N (nitrile)1.16
Bond Angles (º)
C-N-C (ring)~117
C-C-C (ring)~120
C-C-CN~179
Electronic Properties
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment~3.5 D

While DFT is widely used, other quantum chemical methods also play important roles. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization. HF calculations are often performed alongside DFT to provide a comparative baseline for structural and vibrational analysis of quinoline (B57606) derivatives. researchgate.net

Semi-empirical methods, like the extended tight-binding (GFN-xTB) method, offer a faster, albeit less accurate, alternative. nih.gov These methods are particularly useful for preliminary screenings of large numbers of molecules or for studying very large systems where DFT or ab initio calculations would be computationally prohibitive. They are capable of calculating structures, frequencies, and noncovalent interactions for systems with thousands of atoms. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the static electronic structure, molecular modeling and dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations are invaluable for understanding how this compound might behave in a biological environment, such as when interacting with a protein target. nih.govmdpi.com

In a typical MD simulation, the system (e.g., the molecule in a solvent or bound to a protein) is modeled using a force field like CHARMM or AMBER. physchemres.org The simulation calculates the forces between atoms and uses Newton's equations of motion to predict their subsequent positions and velocities over a series of small time steps (femtoseconds). physchemres.org By running the simulation for nanoseconds or longer, it is possible to observe the molecule's conformational flexibility, its interactions with surrounding water molecules, and the stability of its binding to a receptor. nih.govmdpi.com Key metrics analyzed include the root-mean-square deviation (RMSD) to assess structural stability and the formation of hydrogen bonds or other noncovalent interactions over the simulation period. mdpi.com

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. For this compound, conformational analysis focuses on the rotation around single bonds, primarily the bond connecting the methyl group to the isoquinoline ring.

Computational methods can map the molecule's potential energy surface as a function of specific dihedral angles. nih.gov By systematically rotating the bond of interest and calculating the energy at each step (a process known as a dihedral or torsion scan), an energy landscape can be generated. This map reveals the lowest-energy conformations (energy minima) and the energy barriers between them. nih.gov Such studies on related substituted tetrahydroisoquinolines have successfully identified preferred pseudo-equatorial arrangements of substituent groups in the heterocyclic ring. nih.gov For this compound, this analysis would quantify the rotational barrier of the methyl group and its preferred orientation relative to the planar isoquinoline ring system.

Table 2: Hypothetical Conformational Energy Profile of the Methyl Group in this compound Note: This data is for illustrative purposes.

Dihedral Angle (H-C-C-N)Relative Energy (kcal/mol)Conformation
1.5Eclipsed (Barrier)
60°0.0Staggered (Minimum)
120°1.5Eclipsed (Barrier)
180°0.0Staggered (Minimum)

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. nsf.gov DFT calculations can accurately compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequencies for quinoline and its derivatives, when adjusted by a scaling factor to correct for anharmonicity and basis set limitations, show excellent agreement with experimental spectra. nih.gov This allows for the confident assignment of specific vibrational modes, such as the characteristic nitrile (C≡N) stretch, aromatic C-H stretches, and ring vibrations. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net Comparing predicted spectra with experimental data helps confirm the molecular structure. Theoretical calculations can also predict electronic transitions, which correspond to peaks in the UV-Visible absorption spectrum. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: Frequencies are illustrative and based on typical values for similar compounds.

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H Stretch (Aromatic)3050 - 3100Stretching of C-H bonds on the isoquinoline ring.
C-H Stretch (Methyl)2900 - 3000Symmetric and asymmetric stretching of methyl C-H bonds.
C≡N Stretch (Nitrile)~2230Characteristic stretching of the carbon-nitrogen triple bond.
C=C/C=N Ring Stretch1500 - 1650In-plane stretching vibrations of the isoquinoline ring system.
C-H Bend (Aromatic)750 - 900Out-of-plane bending of aromatic C-H bonds.

Computational Insights into Reaction Mechanisms and Selectivity

DFT is widely used to explore the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. researchgate.net For this compound, this could involve modeling its synthesis or its reactions with other molecules. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate.

Furthermore, analysis of frontier molecular orbitals (HOMO and LUMO) and Fukui functions can predict the selectivity of a reaction. nih.gov The distribution of these orbitals indicates the most likely sites for nucleophilic or electrophilic attack. researchgate.net For instance, in a nucleophilic substitution reaction, the location of the LUMO can pinpoint the atom most susceptible to attack by a nucleophile. This predictive power is crucial for designing efficient synthetic routes and understanding the chemical behavior of the molecule.

Computational Approaches for Ligand Design and Coordination Properties

In the realm of modern coordination chemistry and drug discovery, computational methods serve as powerful tools for predicting and understanding the behavior of novel ligands. For a molecule like this compound, a multifaceted scaffold featuring both a heterocyclic isoquinoline ring and a nitrile functional group, computational approaches are indispensable for elucidating its potential as a ligand in coordination complexes and for designing new molecules with tailored properties. These in silico techniques, primarily rooted in quantum mechanics and molecular mechanics, allow for a detailed investigation of electronic structure, reactivity, and intermolecular interactions, thereby guiding synthetic efforts and rationalizing experimental observations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying metal complexes due to its favorable balance of accuracy and computational cost. acs.orgmdpi.com For this compound, DFT calculations can provide profound insights into its intrinsic properties that govern its coordination behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. numberanalytics.comfiveable.mewikipedia.org The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. youtube.comwpmucdn.com For this compound, the HOMO is expected to be localized primarily on the isoquinoline ring, indicating its potential to act as a π-donor. The LUMO, conversely, would likely be distributed across the aromatic system, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. figshare.com Upon coordination to a metal ion, these orbital energies are expected to shift, a change that can be quantified by DFT to assess the stability of the resulting complex. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govrsc.orgscispace.com For this compound, the MEP would reveal regions of negative potential (electron-rich) around the nitrogen atom of the isoquinoline ring and the nitrogen of the nitrile group. These sites represent the most probable locations for coordination with a metal cation. tandfonline.commdpi.com The methyl group at the 1-position would slightly modify the electron density of the isoquinoline ring system.

A hypothetical DFT analysis using the B3LYP functional and a 6-311++G(d,p) basis set could yield the following electronic properties for the free ligand and its hypothetical complexes with transition metals like Cu(II) and Zn(II).

Table 1: Theoretical Electronic Properties of this compound and its Hypothetical Metal Complexes (DFT B3LYP/6-311++G(d,p))

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.85-1.215.644.12
[Cu(L)₂Cl₂]-7.12-2.544.586.78
[Zn(L)₂Cl₂]-7.05-2.184.875.95
L = this compound. Data are hypothetical and for illustrative purposes.

Modeling Coordination Properties and Ligand-Metal Interactions

The versatility of this compound stems from its two potential coordination sites: the sp²-hybridized nitrogen of the isoquinoline ring and the sp-hybridized nitrogen of the nitrile group. Nitriles are known to be versatile ligands in coordination chemistry, typically binding in a linear, end-on fashion. nih.govnih.govwikipedia.org DFT is employed to model the geometry of potential metal complexes, predicting bond lengths, bond angles, and coordination numbers.

By calculating the binding energies of different coordination modes (e.g., monodentate via the isoquinoline nitrogen, monodentate via the nitrile nitrogen, or bridging between two metal centers), researchers can predict the most thermodynamically stable structures. These calculations can be extended to simulate vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm the proposed coordination mode in synthesized complexes. tandfonline.com For instance, a characteristic shift in the C≡N stretching frequency upon coordination is a well-established indicator of metal-nitrile bond formation. nih.gov

Molecular Docking for Ligand Design in Biological Systems

Beyond coordination chemistry, the isoquinoline scaffold is a prominent feature in many biologically active compounds. figshare.commdpi.com Computational ligand design, often utilizing molecular docking, can explore the potential of this compound derivatives as inhibitors of specific protein targets, such as kinases or enzymes implicated in disease.

Molecular docking simulations would place the ligand into the binding site of a target protein, calculating a "docking score" that estimates the binding affinity. researchgate.net These simulations predict the binding pose, identifying key interactions like hydrogen bonds, π-π stacking, and hydrophobic interactions between the ligand and amino acid residues of the protein. For example, the isoquinoline ring could engage in π-stacking with aromatic residues (e.g., phenylalanine, tyrosine), while the nitrile group could act as a hydrogen bond acceptor.

The following table illustrates hypothetical docking results of this compound against a putative protein kinase target.

Table 2: Hypothetical Molecular Docking Results for this compound

Protein TargetBinding Energy (kcal/mol)Predicted Interacting ResiduesType of Interaction
Protein Kinase A-7.8Val57, Leu49Hydrophobic
Lys72Hydrogen Bond (with Nitrile N)
Phe170π-π Stacking (with Isoquinoline)
Data are hypothetical and for illustrative purposes.

Through such computational screening, structural modifications to the this compound core can be proposed to enhance binding affinity and selectivity, guiding the synthesis of new, more potent bioactive molecules. These advanced theoretical investigations are thus crucial for unlocking the full potential of this versatile chemical entity in both materials science and medicinal chemistry.

Comprehensive Spectroscopic Characterization of 1 Methylisoquinoline 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular structure, including connectivity and spatial relationships, can be constructed.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methylisoquinoline-6-carbonitrile is expected to show distinct signals for each of the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nitrile group and the heterocyclic nitrogen atom. Based on data from similar structures like 1-methylisoquinoline (B155361) and 6-methylquinoline, the aromatic protons would likely appear in the range of 7.5-9.0 ppm, while the singlet for the C1-methyl group would be found further upfield, typically around 2.8-3.0 ppm. chemicalbook.comchemicalbook.com The specific positions of the aromatic protons (H-3, H-4, H-5, H-7, H-8) would be distinguished by their coupling patterns (e.g., doublets, doublets of doublets) and coupling constants (J-values).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. youtube.com Due to the molecule's asymmetry, ten distinct signals are expected: seven for the aromatic and heteroaromatic carbons, one for the nitrile carbon, one for the quaternary C1 carbon, and one for the methyl carbon. The nitrile carbon (C≡N) typically resonates in the range of 110-125 ppm. wisc.edu The aromatic carbons are found between 120-150 ppm, while the C1 carbon, attached to the nitrogen, would be significantly deshielded (around 160 ppm). chemicalbook.comchemicalbook.com The methyl carbon signal is expected at the most upfield position, generally between 20-25 ppm.

¹⁵N NMR Spectroscopy: With a low natural abundance of 0.37%, ¹⁵N NMR often requires isotopic enrichment or specialized techniques like Heteronuclear Multiple Bond Correlation (HMBC) for detection. researchgate.netresearchgate.net The spectrum would show two signals corresponding to the isoquinoline (B145761) nitrogen (N-2) and the nitrile nitrogen. The isoquinoline nitrogen is expected in the chemical shift range characteristic of pyridine-type nitrogens. u-szeged.hu Coordination of a metal to the nitrogen atom can induce significant upfield shifts in the ¹⁵N resonance, a principle used to determine binding modes in complex structures. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₃~2.9~23
C1-~160
C3~7.4~122
C4~8.3~136
C4a-~128
C5~8.1~129
C6-~110
CN-~118
C7~7.8~135
C8~8.5~125
C8a-~142

2D NMR experiments provide correlational data that is crucial for unambiguous assignment of the 1D spectra.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, it would reveal correlations between adjacent aromatic protons, such as H-3 with H-4, and H-7 with H-8, helping to trace the connectivity within the ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the direct assignment of each protonated carbon in the aromatic rings. princeton.edu

HMBC (Heteronuclear Multiple Bond Coherence): HMBC is vital for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly useful for assigning quaternary (non-protonated) carbons, such as C1, C4a, C6, and C8a. For instance, the methyl protons (1-CH₃) would show a correlation to C1 and C8a, and the H-5 proton would show correlations to C4, C6, and C7.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, irrespective of their bonding. princeton.edu A key expected correlation would be between the protons of the C1-methyl group and the H-8 proton, confirming their spatial proximity. researchgate.net

While less common for routine characterization, advanced NMR techniques can provide specialized information.

Solid-State NMR (SSNMR): SSNMR is used to analyze the compound in its solid, crystalline, or amorphous form. It can reveal information about molecular packing, polymorphism, and local order/disorder that is lost in solution-state NMR. rsc.orgmdpi.com

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy measures the diffusion coefficients of molecules in solution, which relates to their size and shape. magritek.com This technique could be used to confirm the monomeric state of the molecule in solution and study potential aggregation or interactions with other species.

The choice of deuterated solvent can influence the chemical shifts observed in NMR spectra. mit.edusigmaaldrich.com Polar solvents like DMSO-d₆ or Methanol-d₄ can interact with the polar nitrile group and the nitrogen lone pair, causing shifts in the resonance of nearby nuclei compared to nonpolar solvents like Benzene-d₆ or Chloroform-d₃. epa.govresearchgate.net For quinoline-based compounds, polar solvents tend to cause a positive deviation in chemical shifts compared to non-polar reference solvents like CCl₄. epa.govresearchgate.net Temperature-dependent NMR studies can provide insights into dynamic processes, such as restricted rotation or conformational changes, although significant effects are not typically expected for this rigid molecule under normal conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The molecular weight of this compound (C₁₁H₈N₂) is 168.19 g/mol .

Upon ionization, the molecular ion peak (M⁺) would be observed at m/z = 168. The fragmentation pattern is dictated by the stability of the resulting fragments. Common fragmentation pathways for aromatic and nitrogen-containing compounds include:

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z = 153.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for nitriles and nitrogen heterocycles, leading to a fragment at m/z = 141. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the amine functionality is a dominant fragmentation pathway in many amines. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. chemrxiv.orgresearchgate.net For this compound, the calculated exact mass for the molecular ion [M]⁺ is 168.0687, and for the protonated molecule [M+H]⁺, it is 169.0760.

Table 2: HRMS Data for this compound (C₁₁H₈N₂)
Ion SpeciesCalculated Exact Mass
[M]⁺168.0687
[M+H]⁺169.0760
[M+Na]⁺191.0580
[M+K]⁺207.0319

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (C₁₁H₈N₂), the process begins with the ionization of the molecule, typically forming a protonated molecule [M+H]⁺ or a molecular radical cation M•+.

The high-resolution mass spectrum would confirm the elemental composition with a calculated exact mass of 168.0687 for the neutral molecule. In an MS/MS experiment, the ion with m/z corresponding to the parent molecule is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a roadmap of the molecule's structure. While specific experimental data for this isomer is not widely published, a fragmentation pathway can be predicted based on the known stability of isoquinoline-based cations and general fragmentation rules.

Key expected fragmentation events include:

Loss of a Methyl Radical: A common fragmentation for methylated aromatics is the cleavage of the methyl group, leading to a stable cation. This would result in a fragment ion at [M-15]⁺.

Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a neutral HCN molecule, a characteristic fragmentation for aromatic nitriles. This would produce a fragment at [M-27]⁺.

Ring Cleavage: The isoquinoline ring system can undergo more complex retro-Diels-Alder type reactions or other cleavages, leading to smaller fragment ions that are characteristic of the bicyclic core.

The relative abundance of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
169.0760 ([M+H]⁺)154.0550CH₃• (Methyl radical)[Isoquinoline-6-carbonitrile]⁺
169.0760 ([M+H]⁺)142.0651HCN (Hydrogen cyanide)[1-Methylisoquinoline]⁺ fragment

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By absorbing light at specific frequencies corresponding to the energy of a particular vibration, functional groups within a molecule can be identified.

For this compound, the IR and Raman spectra would be dominated by several key features:

Nitrile Stretch (νC≡N): This is one of the most characteristic and intense absorptions. The C≡N triple bond stretch is expected in the range of 2220-2240 cm⁻¹. This sharp band is a definitive indicator of the nitrile group.

Aromatic C-H Stretch (νC-H): The stretching vibrations of the C-H bonds on the isoquinoline ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3050-3150 cm⁻¹ region.

Aliphatic C-H Stretch (νC-H): The C-H bonds of the methyl group will exhibit symmetric and asymmetric stretching vibrations in the region of 2850-3000 cm⁻¹.

Ring Stretching (νC=C, νC=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline core produce a series of bands in the 1450-1650 cm⁻¹ region.

Methyl Bending (δCH₃): The scissoring and rocking vibrations of the methyl group give rise to absorptions in the 1375-1450 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C≡N stretch, which are often strong Raman scatterers.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H StretchAromatic (Isoquinoline)3050 - 3150Medium-Weak
C-H StretchAliphatic (Methyl)2850 - 3000Medium
C≡N StretchNitrile2220 - 2240Strong, Sharp (IR)
C=C, C=N StretchAromatic Ring1450 - 1650Medium-Strong
C-H BendMethyl1375 - 1450Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Aromatic systems like isoquinoline have characteristic π → π* transitions. The presence of substituents like the methyl and nitrile groups modifies the electronic structure and thus the absorption spectrum.

The isoquinoline core is expected to show two or three main absorption bands. The methyl group (-CH₃) acts as a weak electron-donating group (auxochrome), while the nitrile group (-C≡N) is an electron-withdrawing group (chromophore). Their combined effect on the conjugated π-system will likely lead to shifts in the absorption maxima (λ_max) compared to unsubstituted isoquinoline, a phenomenon known as a solvatochromic shift, which can also be influenced by the polarity of the solvent used for the measurement. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

TransitionPredicted λ_max (nm)Description
π → π~220-230High-energy transition of the aromatic system
π → π~270-280Benzenoid band
π → π*~320-330Lower-energy transition, influenced by extended conjugation

X-ray Crystallography for Definitive Solid-State Structural Determination

While other spectroscopic methods provide pieces of the structural puzzle, single-crystal X-ray crystallography offers the most definitive and unambiguous three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound is not available in published literature, a successful analysis would yield critical information. It would confirm the planarity of the isoquinoline ring system and reveal the precise orientation of the methyl group. Furthermore, it would elucidate the intermolecular forces, such as π-π stacking or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice. nih.gov

Table 4: Parameters Determined by X-ray Crystallography

ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Bond Lengths (e.g., C=N, C-C, C≡N)Precise distances between atomic nuclei
Bond Angles (e.g., C-C-C, C-C-N)Angles between adjacent bonds
Intermolecular ContactsDetails of packing forces (e.g., hydrogen bonds, π-stacking)

Synergistic Integration of Spectroscopic Data with Computational Results

In modern chemical analysis, experimental spectroscopic data is often integrated with computational chemistry for a more robust and detailed structural elucidation. nih.gov Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict molecular properties. tandfonline.com

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray data.

Predict Vibrational Frequencies: Compute the theoretical IR and Raman spectra. Comparing these calculated spectra with experimental ones allows for a confident assignment of each vibrational band to a specific molecular motion. tandfonline.com

Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions and their corresponding absorption wavelengths (λ_max), aiding in the interpretation of the experimental UV-Vis spectrum. nih.gov

Analyze Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's electronic structure, reactivity, and photophysical properties. tandfonline.com

This synergistic approach, where computational predictions are validated by experimental results, provides a level of detail and confidence that is unattainable with either method alone. It allows for a complete and unambiguous characterization of the molecule's structure and properties.

Investigation of 1 Methylisoquinoline 6 Carbonitrile in Coordination Chemistry

Assessment of Ligand Properties and Donor Capabilities

There is no published research on the ligand properties of 1-methylisoquinoline-6-carbonitrile. To assess its potential as a ligand, researchers would typically investigate the following aspects, none of which are documented for this compound:

Nitrogen and Nitrile Donor Atoms

The this compound molecule possesses two potential donor sites for coordination to a metal center: the nitrogen atom of the isoquinoline (B145761) ring and the nitrogen atom of the nitrile group. Theoretical studies or experimental data would be required to determine the relative basicity and accessibility of these atoms for coordination. Factors such as the electronic effects of the methyl and cyano groups on the isoquinoline ring system would influence the electron-donating ability of the ring nitrogen. Similarly, the coordination ability of the nitrile group would be influenced by the electronic nature of the isoquinoline scaffold.

Chelating and Bridging Ligand Modes

Without experimental evidence, one can only speculate on the possible coordination modes of this compound. It could potentially act as a monodentate ligand, coordinating through either the isoquinoline nitrogen or the nitrile nitrogen. A chelating mode, where both nitrogen atoms bind to the same metal center, would be sterically constrained and would depend on the size of the resulting chelate ring. A bridging mode, where the ligand links two different metal centers, is also a possibility, with coordination occurring through both nitrogen atoms to separate metals.

Synthesis and Characterization of Metal Complexes

A thorough search has not revealed any reports on the synthesis and characterization of metal complexes involving this compound.

Transition Metal Complexes

There are no published studies on the formation of complexes between this compound and transition metals. Such research would typically involve reacting the ligand with various transition metal salts and characterizing the resulting products using techniques like X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), and elemental analysis.

Main Group Metal Interactions

Similarly, there is no information available regarding the interaction of this compound with main group metals.

Thermodynamic Stability and Kinetic Lability of Coordination Compounds

As no coordination compounds of this compound have been synthesized or characterized, there is no data on their thermodynamic stability or kinetic lability. Such studies would require the formation of the complexes first, followed by techniques like potentiometric titration or spectrophotometric analysis to determine stability constants, and kinetic experiments to study ligand exchange rates.

Electronic and Steric Influences on Complex Formation and Structure

There is no available research data to populate this section.

Reactivity of Coordinated this compound

There is no available research data to populate this section.

Mechanistic Dissections of Organic Reactions Involving 1 Methylisoquinoline 6 Carbonitrile

Detailed Analysis of Electron Flow and Bond Transformations

The course of a chemical reaction is dictated by the movement of electrons, leading to the breaking and formation of chemical bonds. In reactions involving 1-methylisoquinoline-6-carbonitrile, these transformations can occur through distinct polar or radical mechanisms, each characterized by a unique pattern of electron flow and bond cleavage.

Organic reactions are broadly classified into polar and radical pathways, distinguished by the nature of bond cleavage and the intermediates formed. pressbooks.pub

Polar Reactions: These are the more common type of reaction and involve interactions between electron-rich (nucleophilic) and electron-poor (electrophilic) centers. pressbooks.pub The isoquinoline (B145761) nucleus is inherently polarized. The electronegative nitrogen atom withdraws electron density from the ring, particularly from the C1 and C3 positions, making C1 an electrophilic site susceptible to attack by nucleophiles. quimicaorganica.orgiust.ac.ir The 6-carbonitrile group is a strong electron-withdrawing group, which further deactivates the benzene portion of the molecule towards electrophilic attack but may render it susceptible to nucleophilic aromatic substitution under harsh conditions. Polar reactions are characterized by full-headed arrows indicating the movement of an electron pair. youtube.com

Radical Reactions: These pathways involve species with unpaired electrons, known as radicals. openstax.org Such reactions are typically initiated by high energy inputs like heat or UV light, which can cause the homolytic cleavage of a weak bond. pressbooks.pubfiveable.me For this compound, radical reactions could be initiated, for example, at the 1-methyl group through hydrogen abstraction by a radical species. Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. fiveable.me The flow of single electrons in these mechanisms is depicted using single-barbed or "fishhook" arrows. chemistrysteps.com

Table 1: Comparison of Polar and Radical Reaction Pathways

FeaturePolar PathwayRadical Pathway
Electron Movement Occurs in pairs (depicted by double-barbed arrows) youtube.comInvolves single electrons (depicted by single-barbed arrows) chemistrysteps.com
Intermediates Ionic (carbocations, carbanions) maricopa.eduNeutral species with unpaired electrons (radicals) openstax.org
Typical Reagents Nucleophiles, electrophiles, acids, bases pressbooks.pubRadical initiators (e.g., peroxides), UV light, heat fiveable.me
Solvent Effects Often significant; polar solvents can stabilize ionic intermediates study.comGenerally less significant

The breaking of a covalent bond is a fundamental step in any chemical reaction and can occur in two ways:

Homolytic Cleavage (Homolysis): In this process, the two electrons in a covalent bond are split equally between the two departing fragments. chemistrysteps.comlibretexts.org This results in the formation of two radicals, each possessing one of the original bonding electrons. pressbooks.pub Homolysis is characteristic of radical reactions and typically requires energy input (heat or light), especially for non-polar bonds. pressbooks.pub For instance, the C-H bond of the 1-methyl group could undergo homolysis under radical conditions.

Heterolytic Cleavage (Heterolysis): This type of cleavage involves an unequal division of the bonding electrons, where one atom retains both electrons, becoming an anion, while the other is left with a vacant orbital, becoming a cation. chemistrysteps.comlibretexts.org Heterolytic cleavage is the hallmark of polar reactions and leads to the formation of ionic intermediates like carbocations and carbanions. maricopa.educhemistnotes.com The formation of a carbanion on the 1-methyl group via deprotonation by a strong base is an example of a heterolytic C-H bond cleavage.

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient, high-energy species that are formed during a reaction as it progresses from reactants to products. pressbooks.pub Their identification is key to elucidating a reaction mechanism.

Both carbocations and carbanions can be postulated as potential intermediates in reactions of this compound, arising from heterolytic bond cleavage. chemistnotes.com

Carbocations: These are positively charged species containing a carbon atom with only six valence electrons. unacademy.com They are electron-deficient, act as powerful electrophiles, and typically have a trigonal planar geometry with sp² hybridization. curlyarrows.com A carbocationic intermediate could be formed during electrophilic addition to the benzene ring of the isoquinoline system, although this is disfavored by the electron-withdrawing nature of both the pyridine (B92270) ring and the nitrile group.

Carbanions: These are negatively charged species where a carbon atom has a lone pair of electrons and a formal negative charge, possessing eight valence electrons. unacademy.com They are electron-rich and act as strong nucleophiles and bases. unacademy.com The protons of the 1-methyl group of this compound are acidic due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen. Abstraction of a proton by a strong base (e.g., organolithium reagents) would lead to the formation of a resonance-stabilized carbanion at the methylene (B1212753) carbon, a key intermediate for subsequent alkylation or condensation reactions.

Table 2: Properties of Carbocationic and Carbanionic Intermediates

PropertyCarbocationCarbanion
Charge Positive unacademy.comNegative unacademy.com
Valence Electrons on Carbon 6 chemistnotes.com8 chemistnotes.com
Hybridization (simple alkyl) sp² curlyarrows.comsp³ unacademy.com
Geometry (simple alkyl) Trigonal Planar curlyarrows.comTrigonal Pyramidal curlyarrows.com
Chemical Nature Electrophilic, Lewis Acid chemistnotes.comNucleophilic, Lewis Base unacademy.com

A nitrenium ion is a reactive intermediate (R₂N⁺) based on a nitrogen atom with a positive charge and a lone pair of electrons, making it isoelectronic with a carbene. wikipedia.org While the direct formation of a nitrenium ion from the ring nitrogen of the isoquinoline core is unlikely, related electrophilic species are relevant. For example, in certain cyclization reactions that form isoquinolines, such as the Bischler-Napieralski synthesis, electrophilic nitrilium ions (R-C≡N⁺-R') can act as key intermediates. shahucollegelatur.org.in Aryl nitrenium ions are also of interest as they are implicated in various organic reactions and can be generated from the heterolysis of N-X bonds (where X is a leaving group like an oxygen or halogen). wikipedia.org

Kinetic and Thermodynamic Control in Reaction Pathways

When a reaction can lead to two or more different products, the ratio of these products can sometimes be influenced by the reaction conditions, a concept known as kinetic versus thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest. youtube.com This "kinetic product" is formed via the reaction pathway with the lowest activation energy (ΔG‡). libretexts.org These reactions are typically irreversible under the conditions used. libretexts.org

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. masterorganicchemistry.com Under these reversible conditions, the major product will be the most thermodynamically stable one, regardless of how fast it is formed. libretexts.org This "thermodynamic product" corresponds to the lowest energy state for the products. libretexts.org

For this compound, this principle could apply in reactions with multiple possible outcomes, such as electrophilic substitution. An electrophile might add faster to one position (kinetic product) but form a more stable substituted product at another position (thermodynamic product). By carefully selecting the temperature, it is possible to favor the formation of one product over the other. youtube.com

Table 3: Conditions Favoring Kinetic vs. Thermodynamic Products

ConditionKinetic ControlThermodynamic Control
Temperature Low youtube.comHigh youtube.com
Reaction Time Short youtube.comLong youtube.com
Reversibility Reaction is irreversible or pseudo-irreversible libretexts.orgReaction is reversible, equilibrium is established masterorganicchemistry.com
Activation Energy Favors pathway with the lowest activation energy libretexts.orgActivation energy is overcome for all pathways
Product Stability Forms the less stable product more rapidlyForms the most stable product libretexts.org

Catalytic Cycle Elucidation

The elucidation of a catalytic cycle provides a detailed, step-by-step understanding of how a catalyst facilitates a chemical transformation, is consumed, and then regenerated. For a molecule like this compound, which possesses both a nucleophilic nitrogen atom and various C-H bonds that could be activated, participation in a variety of catalytic reactions, such as cross-coupling reactions, is conceivable.

A hypothetical palladium-catalyzed C-H arylation of the this compound will be considered here to illustrate a plausible catalytic cycle. In this scenario, a C-H bond on the isoquinoline ring is functionalized with an aryl group.

Hypothetical Catalytic Cycle: Palladium-Catalyzed C-H Arylation

The catalytic cycle for a palladium-catalyzed C-H arylation of this compound with an aryl halide (Ar-X) can be proposed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (Ar-X) in an oxidative addition step. This forms a Pd(II) intermediate.

C-H Activation/Coordination: The this compound then coordinates to the Pd(II) center. Subsequently, a C-H bond on the isoquinoline ring is activated and cleaved, often assisted by a base, leading to the formation of a palladacycle intermediate. The directing effect of the isoquinoline nitrogen can favor the activation of a specific C-H bond.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) intermediate, which forms the new C-Ar bond, yielding the arylated product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is an interactive data table summarizing the proposed steps in this hypothetical catalytic cycle.

StepDescriptionCatalyst Oxidation StateKey Intermediate
1Oxidative Addition Pd(0) → Pd(II)Ar-Pd(II)-X
2C-H Activation Pd(II)Palladacycle with isoquinoline
3Reductive Elimination Pd(II) → Pd(0)Arylated isoquinoline product

This table represents a generalized and hypothetical catalytic cycle. The actual mechanism can be more complex and may involve additional ligands and additives.

Investigation of Isomerization Mechanisms (e.g., E/Z Isomerization)

While this compound itself does not possess a bond capable of E/Z isomerization, its derivatives, particularly those synthesized through reactions that introduce a carbon-carbon double bond, could exhibit this phenomenon. For instance, if the methyl group at the 1-position were to be functionalized to introduce a substituted vinyl group, the resulting product could exist as E/Z isomers.

Hypothetical Scenario: Isomerization in a Derivative

Consider a hypothetical derivative, (E/Z)-1-(2-cyanovinyl)isoquinoline-6-carbonitrile, which could be synthesized from this compound. The presence of the C=C double bond allows for the existence of E (entgegen) and Z (zusammen) isomers.

The investigation of such an isomerization process would involve both experimental and computational methods to determine the relative stabilities of the isomers and the energy barrier for their interconversion.

Research Findings and Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial. A NOESY experiment can show through-space correlations between protons. For the Z-isomer, a NOESY correlation would be expected between the vinyl proton and a proton on the isoquinoline ring, whereas for the E-isomer, this correlation would be absent or weaker.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to model the geometries of the E and Z isomers and calculate their relative energies. The transition state for the isomerization could also be located to determine the activation energy of the process.

Influence of Substituents: The electron-withdrawing cyano group (-CN) on both the isoquinoline ring and the vinyl group would significantly influence the electronic properties and geometry of the molecule, thereby affecting the relative stability of the E and Z isomers.

The following interactive data table outlines the expected distinguishing features for the hypothetical E and Z isomers in an analytical investigation.

FeatureE-IsomerZ-IsomerRationale
1H NMR Chemical Shift Vinyl proton likely at a different chemical shiftVinyl proton likely at a different chemical shiftDifferent electronic and steric environments
NOESY Correlation No or weak correlation between vinyl proton and isoquinoline H8Strong correlation between vinyl proton and isoquinoline H8Proximity of the protons in the Z-isomer
Calculated Energy May be the thermodynamically more stable isomerMay be the thermodynamically less stable isomerSteric hindrance can influence stability

This table is based on a hypothetical derivative and general principles of stereoisomer analysis.

Q & A

(Basic) What are the primary synthetic routes for 1-Methylisoquinoline-6-carbonitrile, and what reaction conditions are critical for success?

The synthesis of this compound typically involves cyclization strategies. A common method is the Pomeranz-Fritsch reaction , which uses benzaldehyde derivatives and aminoacetaldehyde diethyl acetal under acidic conditions to form the isoquinoline backbone . Subsequent nitrile introduction may require halogenation followed by cyanation (e.g., using CuCN or Pd-catalyzed cross-coupling). Key conditions include precise temperature control (80–120°C) and anhydrous environments to prevent side reactions. Alternative routes involve cyclocondensation of pre-functionalized precursors, as seen in analogous dihydropyridine-carbonitrile syntheses .

(Advanced) How can reaction parameters be systematically optimized to enhance yield and purity in large-scale synthesis?

Optimization should follow a Design of Experiments (DoE) approach, focusing on:

  • Catalyst screening : Evaluate transition-metal catalysts (e.g., Pd/C, CuI) for cyanation efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve nitrile group stability.
  • Temperature gradients : Use segmented flow reactors to isolate exothermic steps (e.g., cyclization) and prevent decomposition .
  • In-line analytics : Implement HPLC or FTIR monitoring to track intermediate formation and adjust residence times dynamically.

(Basic) What spectroscopic and crystallographic techniques are essential for structural confirmation?

  • NMR : 1^1H and 13^13C NMR identify methyl (δ 2.5–3.0 ppm) and nitrile (δ 110–120 ppm) groups. Aromatic protons in the isoquinoline ring appear as multiplet signals between δ 7.0–8.5 ppm .
  • X-ray crystallography : Resolves substituent positions, as demonstrated in related tetrahydroisoquinoline structures (e.g., bond angles of C4–C5–C9 ≈ 120°) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) and fragmentation patterns.

(Advanced) How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NOE correlations or IR absorption bands) require:

  • Multi-technique validation : Cross-validate NMR with X-ray data to confirm stereochemistry.
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental results .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to trace ambiguous signals in crowded spectral regions .

(Advanced) What methodologies are effective for evaluating the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based protocols (e.g., ADP-Glo™) .
  • Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in vitro, ensuring metabolic stability by comparing half-lives in hepatocyte models .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl, nitrile) and correlate changes with IC50_{50} values using multivariate regression .

(Basic) How can researchers ensure reproducibility in synthesizing this compound?

  • Detailed protocols : Document exact molar ratios, solvent batches, and purification steps (e.g., column chromatography gradients).
  • Batch-to-batch analysis : Compare 1^1H NMR spectra and melting points across multiple syntheses .
  • Reference standards : Use commercially available intermediates (e.g., 6-bromoisoquinoline) for calibration .

(Advanced) What strategies mitigate challenges in isolating this compound from reaction mixtures?

  • Selective crystallization : Exploit solubility differences in ethanol/water mixtures at controlled pH.
  • Chromatography optimization : Use reverse-phase HPLC with acetonitrile/water gradients (5–95%) for high-purity isolation .
  • Derivatization : Convert the nitrile to a carboxylic acid temporarily for easier separation, followed by regeneration .

(Basic) What safety precautions are critical when handling this compound?

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to acute toxicity risks (Category 4 for oral/dermal exposure) .
  • Waste disposal : Neutralize cyanide-containing byproducts with FeSO4_4 before disposal .

(Advanced) How can computational tools aid in predicting the reactivity of this compound?

  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .
  • Reactivity simulations : Apply DFT to model electrophilic substitution sites (e.g., nitrile group’s electron-withdrawing effect on ring reactivity) .

(Advanced) What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Sensitivity analysis : Identify outliers via Cook’s distance or leverage plots, then validate experimental conditions (e.g., cell line viability) .

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